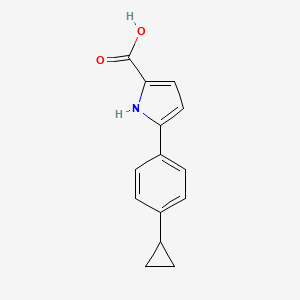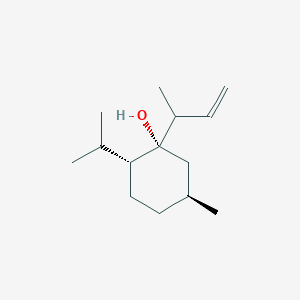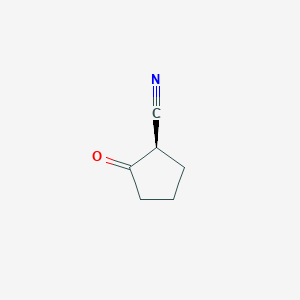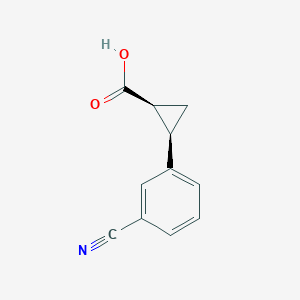
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole. One common method is the reaction of 4-chlorobutyric acid with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of triazole derivatives .
Applications De Recherche Scientifique
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that triazole derivatives can act as enzyme inhibitors, making them potential candidates for drug development.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The triazole ring plays a crucial role in the binding process, as it can form hydrogen bonds and other interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
- 3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 1-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structure, which includes a double bond in the but-2-enoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other triazole derivatives .
Propriétés
Formule moléculaire |
C6H8ClN3O2 |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
4-(1,2,4-triazol-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H |
Clé InChI |
KCPQSDOBPGOJGT-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CC=CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)

![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)

